molecular formula C6H12O7 B10763044 Gluconic Acid CAS No. 10024-51-8

Gluconic Acid

Cat. No.: B10763044
CAS No.: 10024-51-8
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Description

Gluconic acid is an organic compound with the molecular formula C(6)H({12})O(_7). It is a six-carbon chain with five hydroxyl groups and a terminal carboxylic acid group. This compound is derived from the oxidation of glucose and is known for its wide range of applications in food, medicine, and industry. It naturally occurs in fruits, honey, and wine, and is often used as an acidity regulator in food products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gluconic acid can be synthesized through the oxidation of glucose. The most common method involves the use of the enzyme glucose oxidase, which catalyzes the oxidation of glucose to gluconolactone and hydrogen peroxide. The gluconolactone then hydrolyzes to form this compound in aqueous solutions: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] [ \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{12}\text{O}_7 ]

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Microorganisms such as Aspergillus niger and Gluconobacter oxydans are commonly used. These microorganisms oxidize glucose under controlled conditions to produce this compound efficiently. The fermentation process is preferred due to its cost-effectiveness and high yield.

Types of Reactions:

    Oxidation: this compound itself is a product of the oxidation of glucose. It can further undergo oxidation to form other compounds such as glucaric acid.

    Reduction: this compound can be reduced to form glucose or other sugar alcohols.

    Esterification: It can react with alcohols to form gluconate esters.

Common Reagents and Conditions:

    Oxidation: Uses glucose oxidase enzyme or chemical oxidants like bromine water.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid in the presence of alcohols.

Major Products:

    Oxidation: Glucaric acid.

    Reduction: Glucose, sorbitol.

    Esterification: Various gluconate esters.

Scientific Research Applications

Chemistry: Gluconic acid is used as a chelating agent to bind metal ions, which is useful in various chemical processes, including metal cleaning and extraction.

Biology: In biological research, this compound is used to study metabolic pathways involving glucose oxidation and its derivatives.

Medicine: this compound and its salts (gluconates) are used in pharmaceuticals. For example, calcium gluconate is used to treat calcium deficiencies, and zinc gluconate is used in dietary supplements and cold remedies.

Industry: In the food industry, this compound is used as an acidity regulator and a preservative. It is also used in cleaning products to remove mineral deposits and in the construction industry as a concrete admixture to control setting time.

Mechanism of Action

Gluconic acid exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the binding of metal ions to the hydroxyl and carboxyl groups of this compound, forming stable complexes. These complexes can then participate in various biochemical and industrial processes. In biological systems, this compound can influence metabolic pathways by acting as an intermediate in the oxidation of glucose.

Comparison with Similar Compounds

    Glucaric Acid: Another oxidation product of glucose, but with two carboxylic acid groups.

    Glucono-δ-lactone: A precursor to gluconic acid, formed during the oxidation of glucose.

    Sorbitol: A sugar alcohol derived from the reduction of glucose.

Uniqueness: this compound is unique due to its specific structure that allows it to form stable chelates with metal ions, making it highly effective in applications requiring metal ion sequestration. Its ability to be produced efficiently through microbial fermentation also sets it apart from other similar compounds.

This compound’s versatility and wide range of applications make it a valuable compound in various fields, from food and medicine to industrial processes. Its unique chemical properties and ease of production ensure its continued importance in scientific research and industry.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
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InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1
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InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
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Molecular Formula

C6H12O7
Record name GLUCONIC ACID
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Related CAS

124423-64-9, Array
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DSSTOX Substance ID

DTXSID8027169, DTXSID8042000
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Molecular Weight

196.16 g/mol
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Physical Description

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER.
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Record name GLUCONIC ACID
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Solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good)
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Density

1.24 @ 25 °C/4 °C, 1.23 g/cm³
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Color/Form

NEEDLES FROM ETHANOL & ETHER, CRYSTALS

CAS No.

526-95-4, 133-42-6
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Melting Point

131 °C, 113 - 118 °C
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